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Introduction

Delavinone, a compound derived from peimine, has been identified as a potent inducer of
ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1]
Understanding the mechanism of Delavinone-induced ferroptosis is crucial for its development
as a potential therapeutic agent, particularly in oncology.[1] These application notes provide a
detailed overview and experimental protocols for in vitro assays to quantify the key hallmarks of
ferroptosis in response to Delavinone treatment.

Recent studies have elucidated that Delavinone triggers ferroptosis in colorectal cancer (CRC)
cells by inhibiting the PKCd-mediated phosphorylation of Nrf2.[1] This action curtails the
nuclear translocation of Nrf2 and subsequently downregulates the expression of genes
involved in glutathione (GSH) synthesis.[1] The resulting depletion of GSH compromises the
function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides,
leading to their accumulation and eventual cell death.[1] The anticancer effects of Delavinone
can be reversed by ferroptosis inhibitors such as ferrostatin-1 (Fer-1) and the iron chelator
deferoxamine (DFO).[1]

This document outlines protocols for three key assays to measure the hallmarks of
Delavinone-induced ferroptosis:

 Lipid Peroxidation Assay using the fluorescent probe C11-BODIPY 581/591.
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e Intracellular Ferrous Iron Assay using the fluorescent probe FerroOrange.
e Glutathione Depletion Assay using the luminescent GSH/GSSG-Glo™ Assay.

Delavinone-Induced Ferroptosis Signhaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by Delavinone,
leading to ferroptotic cell death.
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Caption: Delavinone inhibits PKCJ, leading to reduced Nrf2 activity, GSH depletion, GPX4
inactivation, and lipid peroxidation, culminating in ferroptosis.
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Data Presentation: Expected Outcomes of
Delavinone Treatment

The following tables summarize the anticipated quantitative changes in key ferroptosis markers

following Delavinone treatment in a susceptible cancer cell line.

Table 1: Key Ferroptosis Markers

Expected Expected
. Control
Parameter Assay Method Change with Effect of
] Treatments
Delavinone Controls
Ferrostatin-1
o MTT, CellTiter- (Fer-1), Rescue of cell
Cell Viability Decrease ) o
Glo® Deferoxamine viability
(DFO)
Lipid C11-BODIPY Ferrostatin-1 Decrease in lipid
o Increase o
Peroxidation 581/591 (Fer-1) peroxidation
Intracellular Deferoxamine Decrease in
FerroOrange Increase

Fe2+ (DFO) Fe2+ levels
Glutathione GSH/GSSG- N-Acetylcysteine Restoration of

Decrease
(GSH) Glo™ (NAC) GSH levels
GSH/GSSG GSH/GSSG- N-Acetylcysteine  Increase in the

) Decrease )

Ratio Glo™ (NAC) ratio

Table 2: Expression of Key Regulatory Proteins
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Expected Change with

Protein Detection Method )

Delavinone

Decrease in protein/fmRNA
GPX4 Western Blot, gPCR

levels

_ Decrease in nuclear

Nrf2 (nuclear) Western Blot (nuclear fraction) )

translocation

Decrease in protein/fmRNA
SLC7A11 (xCT) Western Blot, gPCR

levels

Experimental Protocols
Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol describes the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to
measure lipid peroxidation, a hallmark of ferroptosis.[2][3] Upon oxidation, the probe's
fluorescence emission shifts from red to green, allowing for quantification of lipid ROS.

Materials:

e C11-BODIPY 581/591 (e.g., Thermo Fisher Scientific, D3861)

e Anhydrous DMSO

» Cell culture medium (serum-free for incubation)

» Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

+ Delavinone and relevant controls (e.g., Ferrostatin-1, RSL3 as a positive control)
o 96-well black, clear-bottom plates or appropriate imaging dishes/slides

o Fluorescence microscope or flow cytometer

Protocol:
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1. Seed Cells
(e.g., 24h prior to experiment)

2. Treat with Delavinone

(and controls, e.g., Fer-1)

3. Add C11-BODIPY (2-10 uM)
Incubate for 30 min at 37°C

4. Wash Cells
(2x with PBS or HBSS)

5. Acquire Images/Data

Imaging Quantification

Fluorescence Microscopy
(Green/Red Channels)

Flow Cytometry
(FITC/PE Channels)

Click to download full resolution via product page

Caption: Workflow for the C11-BODIPY lipid peroxidation assay.

o Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere
overnight.

o Treatment: Treat cells with Delavinone at various concentrations and time points. Include
negative controls (vehicle), positive controls (e.g., RSL3), and co-treatment with ferroptosis
inhibitors (e.g., Delavinone + Fer-1).

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b150076?utm_src=pdf-body-img
https://www.benchchem.com/product/b150076?utm_src=pdf-body
https://www.benchchem.com/product/b150076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Staining: Prepare a 2-10 uM working solution of C11-BODIPY 581/591 in serum-free
medium. Remove the treatment medium, add the C11-BODIPY solution, and incubate for 30
minutes at 37°C, protected from light.[4]

o Washing: Aspirate the staining solution and wash the cells twice with PBS or HBSS.
e Analysis:

o Fluorescence Microscopy: Immediately image the cells. The unoxidized probe fluoresces
red (ExXEm ~581/591 nm), while the oxidized form fluoresces green (Ex/Em ~488/510
nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

o Flow Cytometry: Trypsinize and resuspend cells in PBS. Analyze fluorescence using
channels appropriate for FITC (for oxidized C11-BODIPY) and PE or a similar channel (for
reduced C11-BODIPY).[5] An increase in the FITC signal indicates lipid peroxidation.

Intracellular Ferrous Iron (Fe2+) Assay (FerroOrange)

This protocol uses FerroOrange, a fluorescent probe that specifically detects intracellular Fe2+,
a key catalyst in the Fenton reaction that drives lipid peroxidation.[6][7][8]

Materials:

FerroOrange (e.g., Dojindo, F374; Cell Signaling Technology, #36104)

Anhydrous DMSO

HBSS or serum-free medium

Delavinone and relevant controls (e.g., DFO, Ammonium iron(ll) sulfate as a positive
control)

Appropriate cell culture plates for fluorescence-based analysis

Protocol:
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( 1. Seed Cells & Culture Overnight )

2. Treat with Delavinone
(and controls, e.g., DFO)

3. Wash Cells
(3x with HBSS or serum-free medium)

4. Add 1 uM FerroOrange
Incubate for 30 min at 37°C

5. Analyze Fluorescence

(EX/Em ~542/572 nm)

@opy or Plate @
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Caption: Workflow for the FerroOrange intracellular Fe2+ assay.

¢ Cell Seeding: Seed cells and allow them to adhere overnight.

+ Treatment: Treat cells with Delavinone and controls as described in the previous protocol.
DFO should be used as a control to chelate iron.

e Washing: After treatment, aspirate the medium and wash the cells three times with HBSS or
serum-free medium to remove extracellular iron.[6]
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e Staining: Prepare a 1 uM FerroOrange working solution in HBSS. Note: This working
solution is unstable and should be prepared immediately before use.[6][7] Add the solution to
the cells and incubate for 30 minutes at 37°C.[6]

e Analysis: Wash the cells with HBSS and measure fluorescence immediately using a
fluorescence microscope or plate reader (EX'Em ~542/572 nm).[8] An increase in orange
fluorescence intensity corresponds to an elevation in intracellular Fe2+.

Glutathione (GSH) Depletion Assay (GSH/GSSG-Glo™)

This protocol utilizes the Promega GSH/GSSG-Glo™ Assay, a luminescent-based system to
measure total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) separately,
allowing for the determination of the GSH/GSSG ratio, a key indicator of oxidative stress.[9][10]

Materials:

GSH/GSSG-Glo™ Assay Kit (Promega, V6611)

Delavinone and relevant controls (e.g., Buthionine sulfoximine (BSO) as a positive control
for GSH depletion)

Opaque-walled 96-well plates suitable for luminescence measurements

Luminometer

Protocol:
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Plate Preparation

( 1. Seed Cells & Treat with Delavinone )

|

2. Prepare two sets of wells per condition:
- Total GSH
- GSSG

—_————e—e— e, e —— ——

3. Lyse Cells:

- Add Total GSH Lysis Reagent
- Add Oxidized GSH Lysis Reagent

Luciferin|Reaction

4. Add Luciferin Generation Reagent
Incubate 30 min

5. Add Luciferin Detection Reagent
Incubate 15 min

6. Read Luminescence
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Caption: Workflow for the GSH/GSSG-Glo™ assay.

¢ Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. After adherence,
treat with Delavinone and controls. For each condition, prepare two parallel sets of wells:
one for measuring total glutathione and one for measuring GSSG.

e Cell Lysis:
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o Total Glutathione Wells: Remove the treatment medium and add Total Glutathione Lysis
Reagent.

o GSSG Wells: Remove the treatment medium and add Oxidized Glutathione Lysis Reagent
(which contains a blocking agent for GSH).

o Mix on a plate shaker for 5 minutes.

 Luciferin Generation: Add the prepared Luciferin Generation Reagent to all wells. Incubate
for 30 minutes at room temperature.[10]

 Luciferin Detection: Add the Luciferin Detection Reagent to all wells. Incubate for 15 minutes
at room temperature to stabilize the luminescent signal.[10]

o Measurement: Read the luminescence using a plate luminometer.

 Calculation:
o Determine the concentrations of total glutathione and GSSG from standard curves.
o Calculate the amount of reduced GSH: [GSH] = [Total Glutathione] - [GSSG].

o Calculate the GSH/GSSG ratio. A decrease in this ratio upon Delavinone treatment is
indicative of ferroptosis-inducing oxidative stress.[10]

Conclusion

The assays described provide a robust framework for investigating Delavinone-induced
ferroptosis in vitro. A multiparametric approach, combining the measurement of lipid
peroxidation, iron accumulation, and glutathione status, is essential for confirming the
mechanism of cell death.[11][12] These protocols can be adapted for various cell lines and are
suitable for both mechanistic studies and screening campaigns in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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